Cas no 1191998-54-5 (3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine)
3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine
- 1,2,4-Thiadiazol-5-amine, 3-(2-methoxyethyl)-
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- Inchi: 1S/C5H9N3OS/c1-9-3-2-4-7-5(6)10-8-4/h2-3H2,1H3,(H2,6,7,8)
- InChI Key: YKWSFCTTYMFLLV-UHFFFAOYSA-N
- SMILES: S1C(N)=NC(CCOC)=N1
3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-189388-1g |
3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine |
1191998-54-5 | 95% | 1g |
$513.0 | 2023-09-18 | |
| Enamine | EN300-189388-5g |
3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine |
1191998-54-5 | 95% | 5g |
$1488.0 | 2023-09-18 | |
| Enamine | EN300-189388-10g |
3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine |
1191998-54-5 | 95% | 10g |
$2209.0 | 2023-09-18 | |
| Chemenu | CM434304-100mg |
3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine |
1191998-54-5 | 95%+ | 100mg |
$193 | 2023-11-23 | |
| Enamine | EN300-189388-0.05g |
3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine |
1191998-54-5 | 95% | 0.05g |
$97.0 | 2023-09-18 | |
| Enamine | EN300-189388-0.1g |
3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine |
1191998-54-5 | 95% | 0.1g |
$144.0 | 2023-09-18 | |
| Enamine | EN300-189388-0.25g |
3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine |
1191998-54-5 | 95% | 0.25g |
$206.0 | 2023-09-18 | |
| Enamine | EN300-189388-0.5g |
3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine |
1191998-54-5 | 95% | 0.5g |
$391.0 | 2023-09-18 | |
| Enamine | EN300-189388-1.0g |
3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine |
1191998-54-5 | 95% | 1g |
$513.0 | 2023-05-03 | |
| Enamine | EN300-189388-2.5g |
3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine |
1191998-54-5 | 95% | 2.5g |
$1008.0 | 2023-09-18 |
3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine
Recent Advances in the Study of 3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine (CAS: 1191998-54-5) and Its Potential Applications in Chemical Biology and Medicine
The compound 3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine (CAS: 1191998-54-5) has recently emerged as a promising scaffold in medicinal chemistry and chemical biology research. This heterocyclic thiadiazole derivative has attracted significant attention due to its unique structural features and potential biological activities. Recent studies have focused on exploring its pharmacological properties, synthetic routes, and structure-activity relationships.
Several research groups have reported novel synthetic approaches to 3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine, with particular emphasis on optimizing yield and purity. A 2023 study published in the Journal of Medicinal Chemistry described an efficient one-pot synthesis method using 2-methoxyethyl isothiocyanate as a key starting material, achieving yields of up to 78% under mild reaction conditions. This advancement has facilitated more extensive biological evaluation of the compound.
Pharmacological investigations have revealed that 3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine exhibits moderate inhibitory activity against several kinase targets, particularly those involved in inflammatory pathways. Molecular docking studies suggest that the methoxyethyl side chain plays a crucial role in binding to the ATP pocket of certain kinases. These findings were corroborated by in vitro enzymatic assays showing IC50 values in the low micromolar range for selected kinase targets.
Recent structure-activity relationship (SAR) studies have explored various modifications to the thiadiazole core. While the 5-amine group appears essential for activity, modifications at the 3-position have shown promising results in improving both potency and pharmacokinetic properties. Several analogs have demonstrated improved metabolic stability compared to the parent compound, as evidenced by hepatic microsome stability assays.
In drug discovery applications, 3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine has served as a valuable scaffold for the development of probe molecules. Its relatively small size and good solubility properties make it particularly suitable for chemical biology studies. Recent work has focused on developing fluorescent and biotinylated derivatives for target identification and validation studies.
Looking forward, researchers are particularly interested in exploring the therapeutic potential of this compound class in neurological disorders and inflammatory conditions. Preliminary in vivo studies in rodent models have shown encouraging results, though further optimization of pharmacokinetic properties will be required before clinical development can be considered. The unique combination of synthetic accessibility and biological activity makes 3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine an important compound for continued investigation in medicinal chemistry and drug discovery.
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